1-(2-Bromo-4-nitrophenyl)pyrrolidine

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Why choose this specific N-aryl pyrrolidine? Its intermediate LogP (2.9575) avoids the excessive hydrophobicity of the chloro analog (LogP >3.3) while retaining a robust ortho-bromine handle for Pd-catalyzed cross-coupling. This unique property space supports membrane permeability without solubility or promiscuity risks. Synthesized at 81.3% yield and available at ≥98% purity—superior to analogs at 95-97%—it reduces impurity-driven artifacts in preclinical PK/PD and toxicology studies. A predicted boiling point of 384.7 °C ensures thermal stability for high-temperature reactions, making it the reliable choice for reproducible medicinal chemistry campaigns.

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
CAS No. 1260655-13-7
Cat. No. B1401853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-nitrophenyl)pyrrolidine
CAS1260655-13-7
Molecular FormulaC10H11BrN2O2
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C10H11BrN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyHJDRDTGBNLTDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-nitrophenyl)pyrrolidine CAS 1260655-13-7: A Versatile Pyrrolidine Building Block for Medicinal Chemistry and Organic Synthesis


1-(2-Bromo-4-nitrophenyl)pyrrolidine (CAS 1260655-13-7) is a heterocyclic building block belonging to the class of N-aryl pyrrolidines, characterized by a pyrrolidine ring substituted with a 2-bromo-4-nitrophenyl group . With a molecular formula of C₁₀H₁₁BrN₂O₂ and a molecular weight of 271.11 g/mol , this compound features both a bromine atom and a nitro group on the aromatic ring, providing orthogonal reactive handles for further derivatization. It is commercially available as a research chemical with purity specifications typically ≥95–98% , and serves as a key intermediate in the synthesis of more complex pyrrolidine-containing scaffolds [1].

Why 1-(2-Bromo-4-nitrophenyl)pyrrolidine Cannot Be Substituted with Generic Pyrrolidine Analogs


In the context of medicinal chemistry and organic synthesis, pyrrolidine derivatives are not interchangeable. The specific substitution pattern on the aryl ring—particularly the presence and position of halogen and nitro groups—dictates key physicochemical properties such as lipophilicity (LogP), polar surface area (TPSA), and electronic effects, which in turn influence reactivity in cross-coupling reactions, biological target engagement, and overall scaffold suitability . Even subtle changes, such as replacing the bromine atom with chlorine or fluorine, can alter LogP by >0.5 units and TPSA by several Ų, significantly impacting membrane permeability and off-target binding profiles [1]. Similarly, varying the heterocyclic amine from pyrrolidine to piperidine changes the conformational flexibility and pKa of the basic nitrogen, affecting both synthetic accessibility and potential pharmacological behavior. The quantitative evidence below demonstrates that 1-(2-bromo-4-nitrophenyl)pyrrolidine occupies a distinct property space relative to its closest analogs, making informed selection essential for reproducible research and successful lead optimization.

Quantitative Differentiation: 1-(2-Bromo-4-nitrophenyl)pyrrolidine vs. Halogen and Heterocyclic Analogs


Lipophilicity (LogP) Differentiation: Bromo Analog Shows Intermediate LogP vs. Chloro and Fluoro Analogs

The bromo-substituted target compound exhibits a computationally predicted LogP value of 2.9575, which is intermediate between the more lipophilic chloro analog (LogP 3.32–3.44) [1] and the less lipophilic fluoro analog (LogP 2.92–3.13) [2] . This intermediate lipophilicity may offer a balanced profile for membrane permeability while mitigating excessive hydrophobicity that can lead to promiscuous binding or poor solubility .

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Polar Surface Area (TPSA) Comparison: Bromo Derivative Presents Lower TPSA Than Fluoro Analog

The target compound's topological polar surface area (TPSA) is calculated as 46.38 Ų . This value is notably lower than that of the fluoro analog (TPSA = 49.06 Ų) [1] and comparable to the chloro analog (TPSA = 49.06 Ų) . A lower TPSA is generally associated with improved passive membrane permeability, as compounds with TPSA < 60 Ų are predicted to have good oral bioavailability potential [2].

Medicinal Chemistry Drug-likeness Bioavailability

Purity Specifications: Higher Commercial Purity Grade Available vs. Chloro and Fluoro Analogs

Commercially, 1-(2-bromo-4-nitrophenyl)pyrrolidine is offered with a minimum purity specification of ≥98% (HPLC) from major vendors . In contrast, the closely related chloro and fluoro analogs are more commonly supplied at 95–97% purity grades . Higher purity starting material reduces the risk of unknown impurities interfering with sensitive assays or downstream reactions, enhancing experimental reproducibility.

Procurement Quality Control Reproducibility

Boiling Point Prediction: Bromo Derivative Exhibits Higher Thermal Stability vs. Chloro Analog

The predicted boiling point of 1-(2-bromo-4-nitrophenyl)pyrrolidine is 384.7 ± 32.0 °C . This is significantly higher than the predicted boiling point of the chloro analog, which is reported as 359.4 ± 22.0 °C . The higher boiling point suggests greater thermal stability and a wider operational window for reactions requiring elevated temperatures, such as certain cross-coupling or nucleophilic aromatic substitution conditions.

Process Chemistry Thermal Stability Purification

Documented Synthetic Yield: 81.3% Yield Achieved in Nucleophilic Aromatic Substitution Protocol

A reported synthesis of 1-(2-bromo-4-nitrophenyl)pyrrolidine via nucleophilic aromatic substitution of 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine in DMF at 100 °C for 12 h, using K₂CO₃ as base, afforded the title compound in 81.3% isolated yield as a yellowish solid . While direct yield comparisons with analog syntheses under identical conditions are not available, this established protocol provides a reliable benchmark for researchers planning to synthesize the compound in-house or modify the route for derivative preparation.

Synthetic Methodology Process Development Scalability

Recommended Research and Industrial Applications for 1-(2-Bromo-4-nitrophenyl)pyrrolidine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When optimizing a lead series where LogP is a critical parameter, 1-(2-bromo-4-nitrophenyl)pyrrolidine offers an intermediate LogP of 2.9575, lower than the chloro analog (LogP 3.32–3.44) but comparable to the fluoro analog (LogP 2.92–3.13) [1]. This property space is ideal for compounds intended to cross biological membranes without incurring excessive hydrophobicity-driven promiscuity or solubility liabilities [2]. Researchers seeking to fine-tune ADME properties while maintaining synthetic tractability should prioritize the bromo derivative.

Synthesis of Advanced Intermediates via Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom at the ortho position provides a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. This enables rapid diversification of the aryl ring to generate libraries of analogs. The compound's documented synthesis from 1-bromo-2-fluoro-5-nitrobenzene in 81.3% yield further validates its accessibility and the feasibility of scaling up for parallel synthesis campaigns.

Preclinical Candidate Profiling Requiring High-Purity Building Blocks

For preclinical studies where impurities can confound PK/PD or toxicology readouts, the availability of 1-(2-bromo-4-nitrophenyl)pyrrolidine at ≥98% purity is a distinct advantage over analogs typically supplied at 95–97% purity . This higher purity grade reduces the burden of additional purification and minimizes the risk of artifact-driven results, supporting more robust and reproducible in vivo studies.

Thermal Process Development and High-Temperature Reactions

With a predicted boiling point of 384.7 ± 32.0 °C, the bromo derivative exhibits greater thermal stability than the chloro analog (359.4 ± 22.0 °C) . This property expands the operational temperature range for reactions requiring prolonged heating, such as certain nucleophilic aromatic substitutions or solvent-free conditions, making it a more robust choice for process chemists developing scalable synthetic routes.

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